N-(2,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Description

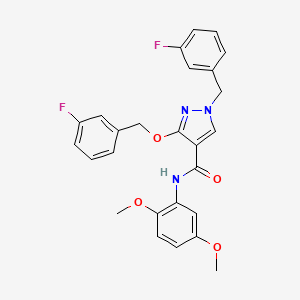

N-(2,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a carboxamide group linked to a 2,5-dimethoxyphenyl moiety. The pyrazole core is substituted with dual 3-fluorobenzyl groups: one as a direct substituent at the 1-position and another as an ether-linked group at the 3-position.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O4/c1-33-21-9-10-24(34-2)23(13-21)29-25(32)22-15-31(14-17-5-3-7-19(27)11-17)30-26(22)35-16-18-6-4-8-20(28)12-18/h3-13,15H,14,16H2,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFUYCAQWMCMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class, which is known for various pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article reviews its biological activity based on existing literature, highlighting key findings and research studies.

Chemical Structure

The chemical structure of this compound is represented as follows:

Antiviral Activity

Research has indicated that derivatives of pyrazole compounds exhibit antiviral properties. This compound has been evaluated for its inhibitory effects against various viral strains. Notably, studies have shown its potential as an inhibitor of the dengue virus type 2 NS2B/NS3 serine protease, suggesting a pathway for further antiviral applications .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been assessed through various assays. In vitro studies demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 were reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

These results indicate significant anti-inflammatory potential, with lower IC50 values suggesting stronger inhibition of COX-1 compared to COX-2 .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on the efficacy of this compound against influenza A viruses revealed promising results. The compound was shown to inhibit viral replication effectively in vitro, demonstrating a significant reduction in viral load compared to untreated controls.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory models, this compound was administered to RAW264.7 macrophages. Results indicated a marked decrease in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the phenyl and pyrazole rings can significantly impact potency and selectivity against specific biological targets.

Scientific Research Applications

The compound N-(2,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its scientific research applications, focusing on its antiviral properties, potential use in cosmetic formulations, and other therapeutic implications.

Antiviral Applications

One of the significant areas of research regarding this compound is its potential as an antiviral agent. Specifically, it has been studied for its efficacy against influenza A viruses. A patent (US9422291B2) describes a series of small molecule inhibitors, including derivatives of pyrazole compounds that exhibit antiviral activity. The study highlights the compound's ability to inhibit viral RNA synthesis, making it a candidate for further development as an antiviral drug .

Cosmetic Formulations

In addition to its antiviral properties, this compound is being explored in cosmetic formulations. The compound's chemical structure suggests it could have beneficial properties for skin health, such as anti-inflammatory or antioxidant effects.

Research Findings

A study published in the Brazilian Journal of Pharmaceutical Sciences discusses the formulation of topical products that utilize various active ingredients to improve skin hydration and overall appearance. While this specific compound was not directly tested, the principles of formulation design and the role of similar compounds in enhancing skin properties provide a framework for future research on this compound in cosmetics .

Therapeutic Implications

The therapeutic implications of this compound extend beyond cosmetics and antivirals. Its unique structure allows for modifications that could lead to enhanced efficacy in various therapeutic areas.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s unique substitution pattern distinguishes it from other pyrazole derivatives. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations:

Substituent Effects :

- The target compound’s dual 3-fluorobenzyl groups likely increase lipophilicity compared to single fluorobenzyl analogs (e.g., 1-(3-fluorobenzyl)-3-nitro-1H-pyrazole) . This could enhance membrane permeability but may reduce aqueous solubility.

- The 2,5-dimethoxyphenyl carboxamide introduces hydrogen-bonding capacity, contrasting with the sulfonamide in 4h . Sulfonamides typically enhance solubility, while methoxy groups may favor π-π stacking interactions in target binding.

Molecular Weight and Complexity :

- The target compound (MW ~482.5) is smaller than 4h (MW 630.1), lacking bromine and sulfur atoms. This may reduce off-target interactions but limit stability in biological systems compared to sulfonamide-containing derivatives .

The dual fluorobenzyl groups may optimize binding to hydrophobic pockets in enzyme active sites.

Research Findings and Limitations

- Synthetic Feasibility : The compound’s synthesis likely involves multi-step functionalization of the pyrazole core, as seen in analogous preparations of 4h using fluorinated intermediates .

- Biological Potential: Structural parallels to 4h suggest possible activity in inflammation or cancer pathways, though empirical validation is required.

- Limitations : Current evidence lacks explicit pharmacological data for the target compound. Comparisons are based on structural analogs, highlighting the need for targeted studies on solubility, stability, and receptor affinity.

Q & A

Q. Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for methoxy (δ 3.7–3.9 ppm), fluorobenzyl (δ 4.5–5.0 ppm), and pyrazole protons (δ 6.0–7.5 ppm) .

- HPLC-MS : Confirm molecular weight ([M+H]⁺ expected m/z ~520) and purity (>98% via reverse-phase C18 column, acetonitrile/water gradient) .

- FT-IR : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functional groups .

Advanced: How can X-ray crystallography or computational docking resolve ambiguities in stereochemical assignments?

Q. Methodological Answer :

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, particularly for chiral centers introduced during fluorobenzyl substitution. Compare with Cambridge Structural Database entries for similar pyrazole-carboxamides .

- Docking simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases), validating hypothesized binding modes. Pair with mutagenesis data to confirm key residues .

Basic: What preliminary assays are recommended to evaluate this compound’s biological activity?

Q. Methodological Answer :

- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme inhibition : Fluorescence-based assays (e.g., for kinases) using ATP-competitive substrates.

- Solubility screening : Shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .

Advanced: How can enzyme kinetics and receptor binding studies elucidate mechanism of action?

Q. Methodological Answer :

- Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes. For example, vary ATP concentrations in kinase assays .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₒₙ/kₒff) to immobilized receptors.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Basic: How should researchers address contradictory data in biological activity assays?

Q. Methodological Answer :

- Statistical Design of Experiments (DoE) : Apply factorial designs to identify confounding variables (e.g., pH, temperature, solvent lot variations) .

- Replicate studies : Perform triplicate assays with independent compound batches.

- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in fluorinated pyrazole-carboxamides?

Q. Methodological Answer :

- Analog synthesis : Systematically vary substituents (e.g., replace 2,5-dimethoxyphenyl with 3,4-difluorophenyl) and compare bioactivity .

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity trends.

- Free-Wilson analysis : Deconstruct contributions of individual substituents to overall potency .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.

- Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for assays .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ¹³C) track metabolic pathways in vivo?

Q. Methodological Answer :

- Synthesis of labeled analogs : Introduce ¹³C at the pyrazole C-4 position via labeled carbonyl precursors .

- LC-MS/MS analysis : Monitor isotopic enrichment in plasma/tissue samples to identify metabolites (e.g., demethylation or glucuronidation products).

- PET imaging : Use ¹⁸F-labeled analogs for real-time biodistribution studies in rodent models .

Basic: What separation techniques are optimal for purifying this compound from reaction mixtures?

Q. Methodological Answer :

- Flash chromatography : Use silica gel with ethyl acetate/hexane (gradient elution) for bulk purification.

- Prep-HPLC : C18 column with acetonitrile/water (0.1% TFA) for final polishing.

- Recrystallization : Ethanol/water (7:3) yields crystalline product with >99% purity .

Advanced: How can membrane technologies (e.g., nanofiltration) improve large-scale purification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.